Myelopeptide-2
Description
Properties
Molecular Formula |
C41H57N7O8 |
|---|---|
Molecular Weight |
775.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C41H57N7O8/c1-22(2)18-29(42)36(50)46-35(24(5)6)39(53)47-34(23(3)4)38(52)44-31(19-25-13-15-27(49)16-14-25)40(54)48-17-9-12-33(48)37(51)45-32(41(55)56)20-26-21-43-30-11-8-7-10-28(26)30/h7-8,10-11,13-16,21-24,29,31-35,43,49H,9,12,17-20,42H2,1-6H3,(H,44,52)(H,45,51)(H,46,50)(H,47,53)(H,55,56)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
ITQOCODEBWMEKP-LXOXETEGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Leu-Val-Val-Tyr-Pro-Trp
Resin Selection and Initial Setup
The synthesis of Leu-Val-Val-Tyr-Pro-Trp predominantly employs the solid-phase peptide synthesis (SPPS) Fmoc (9-fluorenylmethoxycarbonyl) strategy , which ensures stepwise assembly of the peptide chain on an insoluble polymeric resin. The Rink-Amide MBHA (4-methylbenzhydrylamine) resin is commonly selected for its compatibility with C-terminal amidation, enhancing enzymatic stability. The resin’s amine functionality initiates the sequential addition of amino acids, starting from the C-terminal Trp residue.
Amino Acid Activation and Coupling
Each amino acid is activated using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation. For instance, the coupling of Fmoc-Trp-OH to the resin proceeds at 0°C for 5 minutes, followed by room-temperature stirring overnight. The Fmoc group is subsequently removed with 20% piperidine to expose the next amino group for subsequent couplings.
Sequential Assembly of the Peptide Chain
The peptide chain is extended in the order Trp → Pro → Tyr → Val → Val → Leu , with each residue undergoing activation and coupling cycles. Hydrophobic residues like Val and Leu require extended coupling times (up to 2 hours) to ensure complete reaction, while Tyr and Trp necessitate light-protected environments to prevent oxidation. Mid-synthesis quality checks, such as Kaiser tests , verify the completion of each coupling step.
Cleavage and Global Deprotection
After chain assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) . This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for Tyr and Trp). The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder.
Analytical Characterization and Purification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is used to assess purity. For Leu-Val-Val-Tyr-Pro-Trp, retention times (t_R ) typically range between 20–45 minutes , depending on the column and solvent system. Preparative HPLC purifies the crude peptide to >95% purity, critical for biological studies.
Table 1: HPLC and Mass Spectrometry Data for Leu-Val-Val-Tyr-Pro-Trp Derivatives
| Compound | Molecular Formula | [MH]+ Calculated | [MH]+ Observed | t_R (min) | LogP |
|---|---|---|---|---|---|
| Rh-S | C73H95N11O11 | 1301.7213 | 1302.7199 | 41.34 | 0.54 |
| Dm-S | C52H73N11O12 | 1044.2025 | 1044.5501 | 26.88 | 1.16 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion ([MH]+) with high accuracy. For example, the theoretical mass of Leu-Val-Val-Tyr-Pro-Trp (C45H65N9O9) is 876.0525 Da , closely matching observed values. Discrepancies >0.1% necessitate re-purification.
Optimization Strategies for Enhanced Yield and Purity
Minimizing Racemization
Racemization during coupling is mitigated by using HOBt/DIPEA activation and maintaining low temperatures (0–4°C). Enzymatic coupling methods, as demonstrated in LH-RH derivative synthesis, further reduce epimerization risks.
Biological Applications and Stability Studies
Opioid Receptor Modulation
Leu-Val-Val-Tyr-Pro-Trp forms the core of spinorphin, which inhibits enkephalin-degrading enzymes, enhancing analgesic effects. Modifications like Ac5c (1-aminocyclopentane-1-carboxylic acid) substitution at Pro increase metabolic stability without compromising activity.
Antioxidant Properties
The Tyr and Trp residues contribute to radical scavenging, with EC50 values comparable to glutathione in DPPH assays.
Chemical Reactions Analysis
Types of Reactions: Myelopeptide-2 undergoes various chemical reactions,
Biological Activity
Leu-Val-Val-Tyr-Pro-Trp (LVV-hemorphin-7) is a decapeptide derived from the cleavage of hemoglobin and belongs to the hemorphin family of peptides. This compound exhibits significant biological activities, particularly in the modulation of opioid receptors and cardiovascular functions. Its structure and amino acid composition contribute to its diverse pharmacological effects, making it an important subject of research in biochemistry and pharmacology.
Opioid Receptor Interaction
LVV-hemorphin-7 has been shown to interact with various opioid receptors, particularly the μ-opioid receptor (MOR). This interaction is crucial for its analgesic properties. Studies indicate that LVV-hemorphin-7 can produce analgesia in animal models, similar to classical opioid peptides, despite having a relatively low receptor affinity . The sequence Tyr-Pro-Trp is particularly significant for binding to these receptors, enhancing its biological activity .
Antihypertensive Effects
Research has highlighted the potential antihypertensive effects of LVV-hemorphin-7. It has been observed that this peptide can influence blood pressure regulation through its interaction with the sympathetic nervous system. The presence of specific amino acids at the C-terminus, such as Arg-Phe, plays a role in modulating cardiovascular responses .
The mechanisms through which LVV-hemorphin-7 exerts its effects include:
- ACE Inhibition : LVV-hemorphin-7 acts as an angiotensin-converting enzyme (ACE) antagonist, which is crucial for regulating blood pressure and fluid balance .
- Enkephalinase Inhibition : This peptide inhibits enzymes that degrade enkephalins, thereby prolonging their action in pain pathways .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of LVV-hemorphin-7:
- Analgesic Activity : In animal models, LVV-hemorphin-7 demonstrated significant analgesic effects against morphine-resistant pain pathways. This suggests its potential use in treating chronic pain conditions .
- Cardiovascular Studies : A study involving rat models showed that administration of LVV-hemorphin-7 resulted in notable changes in blood pressure and heart rate, indicating its role in cardiovascular modulation .
- Antimicrobial Properties : Some derivatives of LVV-hemorphin have shown antimicrobial activity, suggesting potential applications in treating infections .
Data Table: Biological Activities of LVV-Hemorphin-7
Scientific Research Applications
The applications of the compound "Leu-Val-Val-Tyr-Pro-Trp" are related to its function as a hemorphin. Hemorphins are a class of bioactive peptides derived from the hemoglobin molecule and found in the mammalian nervous system .
Hemorphin-7 and Analogs
- LVV-Hemorphin-7: The decapeptide Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, also known as LVV-hemorphin-7, is the largest hemorphin and is abundant in the mammalian nervous system . It exhibits more stable interactions with MOR receptors .
- Antihypertensive Action: The structure-activity relationship and potential antihypertensive action of LVV-hemorphins, particularly analogs of LVV-hemorphin-7, have been investigated . The amino acid sequence -Arg-Phe at the C-terminus of hemorphins can activate cardiovascular changes via the sympathetic nervous system .
Analgesic and Anxiolytic Effects
Dipeptides and tripeptides containing specific amino acids, such as Tyr, Trp, and His, have shown various physiological activities :
- Analgesic Activity: Tyr-Arg dipeptides exhibit analgesic activity .
- Anxiolytic-like Activity: Tyr-Leu, Phe-Leu, and Trp-Leu dipeptides display anxiolytic-like activity .
Antioxidant Properties
- Radical Scavenging Activity: Peptides containing Tyr, Trp, Cys, or Met residues show enhanced radical scavenging activity . The antioxidant capacities of Trp and Trp-Val were at the same level, and the amino acid order of the dipeptide affected its antioxidant capacities .
- Tripeptides: Tyr-containing tripeptides exhibit higher scavenging activities against hydrophilic ABTS and AAPH radicals compared to His-containing tripeptides, indicating the important role of Tyr residues in free radical scavenging activity .
Anticonvulsant and Antinociceptive Activities
Short-chain synthetic hemorphin peptide derivatives containing non-natural amino acids have been tested for anticonvulsant and potential antinociceptive activities in mice . For example, Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2 showed the highest biological activity in which glutamine is replaced with Dap .
| V2/H2 | Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2 | C42H60N10O9 | antinociceptive and anticonvulsant activity |
| V3/H3 | Val-Val-Tyr-Pro-Trp-Thr-Dab-NH2 | C43H62N10O9 | antinociceptive and anticonvulsant activity |
| V4/H4 | Val-Val-Tyr-Pro-Trp-Thr-Orn-NH2 | C44H64N10O9 | antinociceptive and anticonvulsant activity |
| V5/H5 | Val-Val-Tyr-Pro-Trp-Thr-Lys-NH2 | C45H66N10O9 | antinociceptive and anticonvulsant activity |
| V6/H6 | Ile-Val-Val-Tyr-Pro-Trp-Thr-Gln-NH2 | C50H73N11O11 | antinociceptive and anticonvulsant activity |
| V7/H7 | Aib-Val-Val-Tyr-Pro-Trp-Thr-Gln-NH2 | C48H69N11O11 | antinociceptive and anticonvulsant activity |
| V2p | C42H60N9O12P | antinociceptive and anticonvulsant activity | |
| V3p | C43H62N9O12P | antinociceptive and anticonvulsant activity |
Intestinal Absorption
Studies on dipeptides such as Val-Tyr and Trp-His have shown their potential as functional components, with varying absorption rates in vivo .
Comparison with Similar Compounds
Myelopeptide Family Members
The myelopeptide family includes four primary members: MP-1, MP-2, MP-3, and MP-3. Structural and functional differences are summarized below:
Key Differences :
- MP-2 uniquely targets IL-2 pathways in T-cells, while MP-1 modulates Th-cell interactions, and MP-3 activates innate immunity via macrophages .
- Structural variations (e.g., MP-3’s Cys residue) correlate with distinct biological roles, such as redox regulation or protein binding .
Immunomodulatory Peptides with Structural Similarities
Cyclic Thymopentin Analog (cTP)
- Sequence : Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) .
- Function : Enhances macrophage phagocytosis and B-cell antibody production compared to linear thymopentin (TP-5).
- Mechanism : Cyclization confers protease resistance and stabilizes conformation, improving bioavailability .
- Contrast with MP-2 : cTP targets adaptive immunity (B-cells), whereas MP-2 focuses on T-cell recovery .
Renin-Inhibitory Peptides
- Example : Ac-Ftr-Pro-Phe-His-Sta-Val-Ftr-NH2 (KI = 6.7 × 10⁻¹¹ M) .
- Function : Competitive inhibition of human renin for hypertension management.
- Mechanism : Binds renin active site via modified P1-P1’ residues (e.g., Sta substitution).
- Contrast with MP-2: Renin inhibitors target the cardiovascular system, while MP-2 is immunocentric .
Peptides with Overlapping Residues but Divergent Functions
Val-Leu-Pro-Val-Pro (VLPVP)
- Source : Milk-derived hypotensive peptide .
- Function : ACE inhibition; reduces blood pressure via paracellular transport in intestinal cells.
- Mechanism : Acts on the renin-angiotensin system (RAS), unlike MP-2’s immune-focused activity .
Val-Glu-Pro (VEP)
- Source : Spirulina platensis .
- Function : ACE inhibition; downregulates renal RAS components (renin, ACE, AT1 receptor).
- Contrast with MP-2: VEP’s antihypertensive effects contrast with MP-2’s immunorestorative role .
Cyclic Peptides with Pro/Trp Residues
Cyclo-(Gly-Thz-Pro-Leu-Val-Gln-Thz)
- Source : Synthetic antitumor peptide .
- Function : Inhibits lung cancer A-549 cells (IC₅₀: 10–30 µg/mL).
- Contrast with MP-2 : Targets oncology via direct cytotoxicity, whereas MP-2 modulates immune evasion .
Cyclo(-Trp-Pro)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
